SN50

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

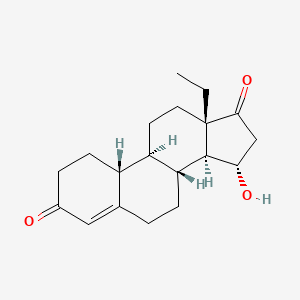

SN50 is a cell-permeable synthetic peptide derived from the nuclear factor kappa B (NF-κB) nuclear localization sequence. It is known for its ability to inhibit the translocation of NF-κB into the nucleus, thereby modulating various cellular processes, including inflammation and immune responses .

Mechanism of Action

Target of Action

SN50, also known as NFkappaB Inhibitor or NF-kappaB Inhibitor, this compound, primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . The NF-κB pathway plays a pivotal role in various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD). It is involved in immune system responses, inflammation, oxidative stress, and neuronal survival .

Mode of Action

this compound inhibits the translocation of NF-κB . The sequence of this compound contains the nuclear localization sequence (NLS residues 360-369) of the transcription factor NF-κB p50 linked to a peptide cell-permeabilization sequence . By inhibiting NF-κB activation, this compound can dampen the excessive release of pro-inflammatory molecules .

Biochemical Pathways

The NF-κB pathway is intricately involved in the pathogenesis of diseases like AD . In the canonical pathway, TNFR and NMDAR activation raises Ca 2+, triggering CaMKII-mediated Ca 2+ -NF-κB linkage. Simultaneously, TLR activation acts on IKK subunits. Ca 2+ leads to IκB kinase activation, IκB breakdown, and p65/p50 dimer formation .

Pharmacokinetics

It is known that this compound is a cell-permeable peptide inhibitor of nf-κb, which suggests it can readily cross cell membranes .

Result of Action

this compound has been shown to attenuate cell death and behavioral deficits in mouse models of traumatic brain injury (TBI) . It suppresses plasmalemma disruption and cumulative loss of cells, demonstrating a better performance of motor function, as well as a significant decrease in the visuospatial learning latencies . Through the NF-κB/TNF-α/cathepsin networks, this compound may contribute to TBI-induced extrinsic and intrinsic apoptosis, and inflammatory pathways .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, in the context of acute respiratory distress syndrome (ARDS), it has been confirmed that the NF-κB p65 signaling pathway is involved in the regulation of alveolar hypercoagulation and fibrinolysis inhibition . Whether this compound could attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS remains to be elucidated .

Biochemical Analysis

Biochemical Properties

The NFkappaB Inhibitor interacts with various biomolecules, including enzymes and proteins. It primarily interacts with the inhibitory protein IκBα, which is part of the NF-κB complex . The inhibitor’s interaction with IκBα prevents the activation of the NF-κB pathway, thereby influencing various biochemical reactions .

Cellular Effects

The NFkappaB Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting NF-κB activation, the inhibitor can dampen the excessive release of pro-inflammatory molecules, thereby reducing the harmful impact of inflammation on neurons .

Molecular Mechanism

The molecular mechanism of the NFkappaB Inhibitor involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the IκBα protein, preventing the activation of the enzyme IκB kinase (IKK). This interaction results in the inhibition of the NF-κB pathway, leading to changes in gene expression .

Metabolic Pathways

The NFkappaB Inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . The inhibitor’s primary role is in the NF-κB pathway, where it interacts with the IκBα protein to inhibit the activation of the pathway .

Transport and Distribution

The NFkappaB Inhibitor is transported and distributed within cells and tissues. While specific transporters or binding proteins are not readily identified, the inhibitor is known to interact with the IκBα protein, which may influence its localization or accumulation within cells .

Subcellular Localization

The NFkappaB Inhibitor is primarily localized in the cytoplasm of cells, where it interacts with the IκBα protein . This interaction prevents the activation of the NF-κB pathway, thereby influencing the inhibitor’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

SN50 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SN50 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers such as triisopropylsilane (TIS).

Major Products Formed

The primary product formed is the this compound peptide itself. During the synthesis, intermediate protected peptides are also formed, which are subsequently deprotected and cleaved to yield the final product .

Scientific Research Applications

SN50 has a wide range of applications in scientific research, particularly in the fields of biology and medicine:

Inflammation and Immune Response: this compound is used to study the role of NF-κB in inflammation and immune responses.

Neurodegenerative Diseases: This compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, where NF-κB plays a role in disease progression.

Cancer Research: this compound is used to investigate the role of NF-κB in cancer cell survival and proliferation.

Acute Respiratory Distress Syndrome (ARDS): This compound has been studied for its potential to attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS.

Comparison with Similar Compounds

Similar Compounds

SN50M: A modified version of SN50 with enhanced cell permeability.

SN50R: A control peptide that does not inhibit NF-κB translocation.

BAY 11-7082: An inhibitor of IκBα phosphorylation, which indirectly inhibits NF-κB activation

Uniqueness

This compound is unique in its direct inhibition of NF-κB nuclear translocation, which distinguishes it from other NF-κB inhibitors that target upstream signaling molecules. This direct mechanism of action makes this compound a valuable tool for studying the specific role of NF-κB in various cellular processes .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNURBQMTKEB-URDPEVQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H230N36O29S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2781.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/new.no-structure.jpg)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)